molecular formula C12H16BrN3O2 B8765509 (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone

(5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone

Cat. No.: B8765509
M. Wt: 314.18 g/mol
InChI Key: DYLHLRQIXBOKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone is a complex organic compound that features a brominated pyridine ring and a piperazine moiety with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 5-bromo-pyridine.

    Formation of Piperazine Derivative: The piperazine ring is functionalized with a hydroxyethyl group through a nucleophilic substitution reaction using ethylene oxide or 2-chloroethanol.

    Coupling Reaction: The brominated pyridine and the hydroxyethyl-piperazine are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially yielding a ketone or aldehyde derivative.

    Reduction: The bromine atom on the pyridine ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of (5-Bromo-pyridin-2-yl)-(4-(2-oxoethyl)-piperazin-1-yl)-methanone.

    Reduction: Formation of (Pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

    Ligand Design: Used as a building block for designing ligands in coordination chemistry.

    Catalysis: Potential use in the development of novel catalysts for organic transformations.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and the hydroxyethyl-piperazine moiety allow for specific binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

  • (5-Chloro-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
  • (5-Fluoro-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
  • (5-Iodo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone

Comparison:

  • Uniqueness: The presence of the bromine atom in (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in substitution reactions, allowing for a wider range of chemical modifications.
  • Reactivity: Brominated compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chloro and fluoro counterparts, making this compound a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C12H16BrN3O2/c13-10-1-2-11(14-9-10)12(18)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2

InChI Key

DYLHLRQIXBOKLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-bromo-pyridine-2-carboxylic acid (1.0 g, 5.0 mmol) and 2-piperazin-1-yl-ethanol (1.0 g, 7.7 mmol) according to Method A (Example 89). After the removal of solvent, the residue was triturated in hexane-Et2O (5:1 v/v) and the white solid filtered (1.0 g, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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